molecular formula C20H22N6O4S B4621559 2-[3-amino-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-4-yl]-N-(4-methoxyphenyl)acetamide

2-[3-amino-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-4-yl]-N-(4-methoxyphenyl)acetamide

Cat. No. B4621559
M. Wt: 442.5 g/mol
InChI Key: LJYFNKIBVQTKMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions and methodologies that highlight the intricacies of chemical synthesis. For example, the synthesis of similar heterocyclic compounds derived from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles involves various steps that might reflect the complexity of synthesizing the compound . These steps often involve reactions that lead to the formation of acetamides, arylureas, and derivatives, showcasing the multidimensional approach needed to synthesize complex molecules (Mazzone et al., 1987).

Molecular Structure Analysis

Molecular structure analysis, particularly for complex organic compounds, relies heavily on spectroscopic methods. Compounds such as "2-[3-Amino-5-({2-[(4-Methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-4-yl]-N-(4-methoxyphenyl)acetamide" would likely undergo extensive NMR and IR spectroscopic studies to elucidate their structure. Similar studies on N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives highlight the importance of these techniques in confirming the structure of synthesized compounds (Panchal & Patel, 2011).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with various reagents to produce a wide range of derivatives, reflecting the compound's versatile chemical properties. For example, the reactivity of similar compounds towards primary amines and heterocyclic amines, leading to the formation of Schiff bases and other nitrogen heterocyclic compounds, illustrates the type of chemical reactions that could be relevant (Farouk et al., 2021).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various environments. The crystal structure analysis, for instance, provides insight into the molecular arrangement and stability under different conditions. Studies on similar compounds offer a glimpse into these properties, shedding light on how they might be manipulated for specific applications (Camerman et al., 2005).

Scientific Research Applications

Radiosynthesis Applications

The study by Latli and Casida (1995) explores the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, indicating the utility of related compounds in tracking the metabolism and mode of action of agrochemicals through radiolabeling techniques (Latli & Casida, 1995).

Selective Receptor Antagonists

Research by Jung et al. (2004) on thiazole and thiadiazole derivatives as selective human adenosine A3 receptor antagonists showcases the potential of methoxyphenyl-substituted compounds in developing targeted therapies for conditions modulated by adenosine receptors, such as inflammatory diseases (Jung et al., 2004).

Anticancer and Anti-inflammatory Agents

A study by Abu‐Hashem et al. (2020) highlights the synthesis of novel compounds derived from visnaginone and khellinone, displaying significant anti-inflammatory and analgesic properties. This research underscores the therapeutic potential of methoxy-substituted compounds in pain and inflammation management (Abu‐Hashem et al., 2020).

Antimicrobial Activities

Bektaş et al. (2010) synthesized new 1,2,4-triazole derivatives with potent antimicrobial activities, indicating the role of methoxyphenyl-substituted compounds in combating microbial infections (Bektaş et al., 2010).

Green Synthesis Applications

The work by Zhang Qun-feng (2008) on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, demonstrates environmentally friendly approaches to chemical synthesis, leveraging novel catalysts for efficiency and selectivity (Zhang Qun-feng, 2008).

properties

IUPAC Name

2-[3-amino-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-4-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O4S/c1-29-15-7-3-13(4-8-15)22-17(27)11-26-19(21)24-25-20(26)31-12-18(28)23-14-5-9-16(30-2)10-6-14/h3-10H,11-12H2,1-2H3,(H2,21,24)(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYFNKIBVQTKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-amino-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-4-yl]-N-(4-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-amino-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-4-yl]-N-(4-methoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[3-amino-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-4-yl]-N-(4-methoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[3-amino-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-4-yl]-N-(4-methoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[3-amino-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-4-yl]-N-(4-methoxyphenyl)acetamide

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